6-Bromo-3-methoxy-2-methylpyridine
Overview
Description
6-Bromo-3-methoxy-2-methylpyridine is a halogenated heterocyclic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 6-position, a methoxy group at the 3-position, and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-3-methoxy-2-methylpyridine involves the bromination of 3-methoxy-2-methylpyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methoxy-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the pyridine ring can undergo reduction to form piperidine derivatives
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Oxidation: Employs oxidizing agents like potassium permanganate or chromium trioxide
Major Products
Substitution: Produces derivatives with various functional groups replacing the bromine atom.
Coupling: Forms biaryl compounds.
Oxidation: Yields aldehydes or carboxylic acids
Scientific Research Applications
6-Bromo-3-methoxy-2-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Pharmaceutical Research: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxy-2-methylpyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound forms carbon-carbon bonds via palladium-catalyzed cross-coupling mechanisms. The methoxy group can participate in various electronic interactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the methoxy group.
3-Bromo-2-methylpyridine: Similar structure but lacks the methoxy group and has the bromine atom at a different position.
2-Bromo-3-methoxypyridine: Similar structure but lacks the methyl group .
Uniqueness
6-Bromo-3-methoxy-2-methylpyridine is unique due to the presence of both a methoxy group and a bromine atom on the pyridine ring, which provides distinct reactivity and potential for diverse chemical transformations. The combination of these substituents allows for specific electronic and steric effects that can be exploited in various synthetic applications .
Biological Activity
6-Bromo-3-methoxy-2-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structural features, including the bromine and methoxy substituents, influence its reactivity and biological interactions. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
This compound has the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol. The compound features a bromine atom at the sixth position and a methoxy group at the third position of the pyridine ring, which contributes to its unique reactivity profile.
Biological Activity
Research indicates that this compound exhibits various biological activities, including anti-inflammatory effects and potential applications in cancer therapy. Below are key findings from recent studies:
Anti-inflammatory Activity
One study highlighted that certain derivatives of pyridine compounds, including this compound, can inhibit specific pathways involved in inflammation. The compound appears to modulate the activity of enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .
Anticancer Potential
Several studies have explored the anticancer properties of this compound. For instance:
- Colon Cancer : Research by Holla et al. (2011) demonstrated that compounds structurally similar to this compound could induce apoptosis in colon cancer cells .
- Pancreatic Cancer : Khasawneh et al. (2009) found that related pyridine derivatives could inhibit tumor growth in pancreatic cancer models .
- Lung Cancer : Zaugg et al. (2011) suggested that these compounds might play a role in reducing metastasis in lung cancer models .
The biological effects of this compound may be attributed to its interaction with various biological targets:
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, influencing signaling pathways related to inflammation and cell proliferation .
- PKC Pathway : Some studies suggest that it may modulate protein kinase C (PKC) pathways, which are involved in cell growth and differentiation .
Data Table: Biological Activities of this compound
Activity Type | Study Reference | Effect Observed |
---|---|---|
Anti-inflammatory | Inhibition of COX enzymes | |
Colon Cancer | Holla et al. (2011) | Induction of apoptosis |
Pancreatic Cancer | Khasawneh et al. (2009) | Inhibition of tumor growth |
Lung Cancer | Zaugg et al. (2011) | Reduction in metastasis |
Case Studies
- Colon Cancer Study : In vitro experiments demonstrated that treatment with this compound led to significant apoptosis in colon cancer cell lines, suggesting its potential as a therapeutic agent.
- Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its efficacy in managing inflammatory diseases.
Properties
IUPAC Name |
6-bromo-3-methoxy-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBRRMYRFLDKED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90827061 | |
Record name | 6-Bromo-3-methoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90827061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850882-87-0 | |
Record name | 6-Bromo-3-methoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90827061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.